5-(4-Yodofenil)isoxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

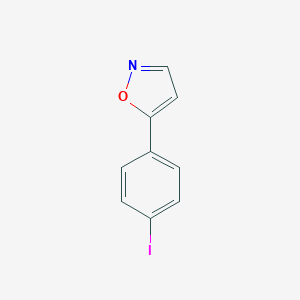

5-(4-Iodophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-iodophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Aplicaciones Científicas De Investigación

5-(4-Iodophenyl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 5-(4-Iodophenyl)isoxazole, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 5-(4-Iodophenyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Organolithium reagents, Grignard reagents.

Oxidation: Manganese dioxide, copper chloride.

Reduction: Hydrogenation catalysts like palladium on carbon.

Major Products:

- Substituted isoxazoles with various functional groups.

- Oxidized or reduced derivatives of the isoxazole ring .

Mecanismo De Acción

The mechanism of action of 5-(4-Iodophenyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

5-Phenylisoxazole: Lacks the iodine substituent, leading to different reactivity and biological activity.

5-(4-Chlorophenyl)isoxazole: Substituted with chlorine instead of iodine, which affects its chemical properties and applications.

Uniqueness: 5-(4-Iodophenyl)isoxazole is unique due to the presence of the iodine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile compound in synthetic chemistry and drug development .

Actividad Biológica

5-(4-Iodophenyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

5-(4-Iodophenyl)isoxazole is characterized by its isoxazole ring, which contains one nitrogen and one oxygen atom, along with a para-iodophenyl substituent. Its molecular formula is C9H6INO with a molecular weight of approximately 251.06 g/mol. The presence of iodine at the para position significantly influences its reactivity and biological interactions.

Anticancer Potential

Research indicates that 5-(4-Iodophenyl)isoxazole exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Hep3B (liver cancer) cells. In vitro assays have shown that this compound can affect cell cycle progression, particularly delaying the G2/M phase, which is critical for cancer cell division.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.02 | Induces apoptosis |

| Hep3B | 1829.33 | G2/M phase delay |

The structure-activity relationship studies suggest that modifications to the isoxazole scaffold can enhance binding affinity to estrogen receptors, further supporting its role as an anticancer agent by potentially modulating hormonal pathways involved in tumor growth .

Anti-inflammatory Effects

5-(4-Iodophenyl)isoxazole has also demonstrated significant anti-inflammatory activity. Studies have indicated that it selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This selectivity is crucial for developing analgesic agents with fewer side effects compared to non-selective COX inhibitors.

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| 5-(4-Iodophenyl)isoxazole | 63.3 |

| Standard COX inhibitor | 100+ |

The anti-inflammatory properties are attributed to the compound's ability to modulate inflammatory mediators and pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Synthesis Methods

The synthesis of 5-(4-Iodophenyl)isoxazole typically involves cycloaddition reactions, particularly metal-catalyzed processes like Cu(I) or Ru(II)-catalyzed (3 + 2) cycloaddition. However, alternative metal-free synthetic routes are being explored to reduce costs and environmental impact .

Case Studies

- Estrogen Receptor Binding : A study performed docking simulations to evaluate the binding affinity of 5-(4-Iodophenyl)isoxazole to estrogen receptors. The results indicated a strong interaction, suggesting potential use in hormone-related cancers .

- Antiproliferative Activity : In a comparative study against various cancer cell lines, 5-(4-Iodophenyl)isoxazole exhibited superior antiproliferative activity compared to other isoxazole derivatives. The IC50 values ranged from 0.02 µM to over 100 µM across different cell lines .

Propiedades

IUPAC Name |

5-(4-iodophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNWYXFACGRXMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380023 |

Source

|

| Record name | 5-(4-Iodophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160377-48-0 |

Source

|

| Record name | 5-(4-Iodophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.